molecular formula C14H16O4 B15066291 2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol CAS No. 89012-04-4

2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol

Katalognummer: B15066291
CAS-Nummer: 89012-04-4
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: AEZSLBJLMMKVRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol is an organic compound that features a naphthalene ring substituted with hydroxyethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol typically involves the reaction of naphthol with ethylene oxide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene glycol to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Wissenschaftliche Forschungsanwendungen

2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol involves its interaction with specific molecular targets. The hydroxyethoxy groups can form hydrogen bonds with various biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions, further affecting the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[3-(2-Hydroxy-ethoxy)-phenyl]-ethanol
  • 2-[3-(2-Hydroxy-ethoxy)-benzyl]-ethanol
  • 2-[3-(2-Hydroxy-ethoxy)-aniline]-ethanol

Uniqueness

2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with phenyl or benzyl groups. The naphthalene ring enhances the compound’s stability and potential for π-π interactions, making it more suitable for certain applications in chemistry and biology.

Eigenschaften

CAS-Nummer

89012-04-4

Molekularformel

C14H16O4

Molekulargewicht

248.27 g/mol

IUPAC-Name

2-[3-(2-hydroxyethoxy)naphthalen-2-yl]oxyethanol

InChI

InChI=1S/C14H16O4/c15-5-7-17-13-9-11-3-1-2-4-12(11)10-14(13)18-8-6-16/h1-4,9-10,15-16H,5-8H2

InChI-Schlüssel

AEZSLBJLMMKVRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C(=CC2=C1)OCCO)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.